molecular formula C23H23N7O2 B2423525 N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946290-39-7

N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2423525
CAS No.: 946290-39-7
M. Wt: 429.484
InChI Key: LYJPQKSKZDJITC-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-28-9-11-29(12-10-28)23-26-21(25-16-7-8-19-20(13-16)32-15-31-19)18-14-24-30(22(18)27-23)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJPQKSKZDJITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these steps include halogenated precursors, amines, and catalysts under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Key Reaction Conditions:

Reaction StepReagents/ConditionsYield (%)Reference
Core cyclizationDMF, 120°C, 24h65–78
N-AlkylationK₂CO₃, DMF, 80°C72
Piperazine couplingPd(OAc)₂, XPhos, 100°C58

Substitution Reactions

The compound undergoes regioselective substitutions at positions 1, 4, and 6 due to electron-rich nitrogen atoms in the pyrimidine ring .

Position 6 Modifications

The 4-methylpiperazine group at position 6 can be replaced with other amines or aryloxy groups to alter pharmacokinetic properties. For example:

  • Reaction with 2,4-difluorophenol under Mitsunobu conditions yields analogues with enhanced solubility .

  • Substitution with 4-methoxyphenyl groups via SNAr reactions improves metabolic stability .

Example Reaction:

C21H21N7O2+Ar-OHDIAD, PPh3C21H20N7O2-Ar+H2O\text{C}_{21}\text{H}_{21}\text{N}_7\text{O}_2 + \text{Ar-OH} \xrightarrow{\text{DIAD, PPh}_3} \text{C}_{21}\text{H}_{20}\text{N}_7\text{O}_2\text{-Ar} + \text{H}_2\text{O}

Yield: 60–85% .

Position 4 Amine Functionalization

The benzodioxol-5-yl amine at position 4 participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Suzuki Coupling : Cross-coupling with boronic acids introduces aromatic groups .

Catalytic Hydrogenation and Reduction

The pyrimidine ring undergoes selective reduction under hydrogenation conditions:

  • PtO₂/H₂ reduces the pyrimidine C=N bonds to dihydro derivatives, retaining the pyrazole ring .

  • NaBH₄ selectively reduces nitro groups (if present) without affecting the core .

Regioselective Halogenation

Electrophilic halogenation at position 3 or 5 is achieved using NXS (X = Cl, Br) in acetic acid :

C21H21N7O2+NCSC21H20ClN7O2+HCl\text{C}_{21}\text{H}_{21}\text{N}_7\text{O}_2 + \text{NCS} \rightarrow \text{C}_{21}\text{H}_{20}\text{ClN}_7\text{O}_2 + \text{HCl}

Yield: 45–60% .

Biological Activity and Reaction-Driven SAR

Modifications at position 6 (4-methylpiperazine) and position 4 (benzodioxol-5-yl) significantly impact kinase inhibition:

  • Kinase Inhibition : IC₅₀ values for c-Src inhibition range from 10–50 nM .

  • Selectivity : Substitution with bulkier groups (e.g., 2,4-difluorophenoxy) reduces off-target effects on EGFR .

Stability and Degradation Reactions

  • Hydrolytic Stability : The benzodioxole ring undergoes oxidative cleavage under acidic conditions (pH < 3) .

  • Photodegradation : Exposure to UV light (254 nm) leads to C–N bond cleavage in the piperazine moiety .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colorectal cancer) cells. For instance:

  • In Vitro Studies : Compounds related to this scaffold have shown IC50 values in the low micromolar range against these cell lines, indicating potent activity .

Cancer Therapy

Given its potent anticancer properties, this compound is being investigated as a candidate for targeted cancer therapy. Its ability to inhibit specific kinases makes it suitable for use in combination therapies aimed at overcoming resistance mechanisms in cancer treatment.

Neurological Disorders

There is emerging evidence suggesting that derivatives of pyrazolo[3,4-d]pyrimidines may also exhibit neuroprotective effects and could be explored for treating neurological disorders . The piperazine component may contribute to blood-brain barrier permeability, enhancing the therapeutic potential for central nervous system applications.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • EGFR Inhibition : Compounds similar to N-(2H-1,3-benzodioxol-5-y)-6-(4-methylpiperazin-1-y)-1H-pyrazolo[3,4-d]pyrimidin derivatives have been shown to effectively inhibit epidermal growth factor receptor (EGFR), which is crucial in many cancers .
  • Combination Therapies : Studies have indicated that combining this class of compounds with traditional chemotherapy agents may enhance overall treatment efficacy and reduce side effects .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This binding can result in inhibition or activation of the target, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and the pyrazolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to inhibit various protein kinases. The presence of the benzodioxole moiety and piperazine ring contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:

  • Starting Materials : Synthesis begins with commercially available precursors such as 2-(1,3-benzodioxol-5-yl)acetonitrile.
  • Alkylation : The precursor undergoes alkylation using appropriate reagents under controlled conditions.
  • Cyclization : Subsequent cyclization reactions form the pyrazolo[3,4-d]pyrimidine framework.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity through the inhibition of specific tyrosine kinases (TKs), notably c-Src and Bcr-Abl. Studies have shown that:

  • In vitro Studies : The compound demonstrates significant cytotoxicity against various cancer cell lines including prostate cancer and acute lymphoblastic leukemia cells. For instance, it has been reported to induce apoptosis in these cells by disrupting tubulin polymerization, leading to cell cycle arrest .
Cell Line IC50 (µM) Mechanism of Action
Prostate Cancer0.47Src kinase inhibition
Acute Lymphoblastic Leukemia5.1 - 6.5Apoptosis induction
Glioblastoma<10Disruption of cell cycle

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Tyrosine Kinases : The compound acts as a competitive inhibitor at the ATP-binding site of TKs such as c-Src and Bcr-Abl .
  • Induction of Apoptosis : By inhibiting these kinases, the compound triggers apoptotic pathways in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Xenograft Models : In mouse models bearing human tumors, treatment with the compound led to a reduction in tumor volume exceeding 50%. This effect was attributed to its ability to inhibit tumor growth through targeted kinase inhibition .
  • Pharmacokinetics : The compound has shown favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for therapeutic use .

Q & A

Q. Key Considerations :

  • Use IR and 1H NMR^1 \text{H NMR} to confirm intermediate structures (e.g., characteristic peaks for benzodioxole protons at δ 6.8–7.2 ppm) .
  • Purify via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from acetonitrile .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • Spectroscopy :
    • 1H NMR^1 \text{H NMR} : Identify aromatic protons (e.g., benzodioxole protons) and methylpiperazine signals (δ 2.3–2.7 ppm for N–CH3_3) .
    • IR : Confirm amine (–NH) stretches (~3300 cm1^{-1}) and benzodioxole C–O–C vibrations (~1250 cm1^{-1}) .
  • X-ray crystallography : Resolve dihedral angles between the pyrimidine core and substituents (e.g., 12–86° for pyrazole-phenyl interactions) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ peaks with <2 ppm error) .

Basic: How can researchers screen the biological activity of this compound?

Methodological Answer:

  • In vitro assays :
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC50_{50} values with reference drugs like doxorubicin .
    • Enzyme inhibition : Test against kinases (e.g., EGFR) or carbonic anhydrases using fluorometric assays. For example, monitor hCA II inhibition at pH 7.4 with 4-nitrophenyl acetate .
  • Antimicrobial screening : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. Data Interpretation :

  • Correlate activity with structural features (e.g., methylpiperazine enhances solubility and target affinity) .

Advanced: How do structural modifications to the methylpiperazine or benzodioxole groups affect biological activity?

Methodological Answer:

  • SAR Strategies :
    • Methylpiperazine : Replace with bulkier groups (e.g., 4-phenylpiperazine) to study steric effects on target binding. Analogues with fluorophenylpiperazine showed improved kinase inhibition .
    • Benzodioxole : Substitute with electron-withdrawing groups (e.g., Cl) to enhance metabolic stability. Derivatives with 4-chlorobenzodioxole exhibited 3-fold higher cytotoxicity .
  • Experimental Design :
    • Synthesize 10–15 analogues using parallel synthesis.
    • Test in enzyme and cell-based assays to quantify potency shifts.

Q. Case Study :

  • Pyrazolo[3,4-d]pyrimidines with 4-methoxyphenyl groups showed reduced activity compared to halogenated variants, suggesting electronic effects dominate .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Target identification :
    • Affinity chromatography : Immobilize the compound on sepharose beads and pull down binding proteins from cell lysates.
    • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) .
  • Pathway analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2).

Q. Challenges :

  • Multi-target effects are common in pyrazolopyrimidines; use siRNA knockdown to validate primary targets .

Advanced: How should researchers address contradictory data in biological assays?

Methodological Answer:

  • Case Example : If cytotoxicity varies between cell lines (e.g., IC50_{50} of 5 µM in MCF-7 vs. 50 µM in HepG2):
    • Replicate assays : Conduct triplicate experiments with fresh stock solutions to rule out degradation.
    • Check membrane permeability : Measure intracellular accumulation via LC-MS (e.g., HepG2 may efflux the compound via P-gp) .
  • Statistical tools : Apply ANOVA with post-hoc Tukey tests to assess significance (p<0.05).

Advanced: How can multi-target interactions be systematically studied?

Methodological Answer:

  • Network pharmacology :
    • Use SwissTargetPrediction to generate a target hypothesis.
    • Validate via molecular docking (AutoDock Vina) against predicted targets (e.g., PI3K, mTOR).
  • Synergy studies : Combine the compound with known inhibitors (e.g., rapamycin) and calculate combination indices (CI) using CompuSyn .

Advanced: What computational approaches aid in optimizing this compound’s pharmacokinetics?

Methodological Answer:

  • ADME prediction :
    • LogP : Use MarvinSketch to estimate lipophilicity (target LogP <3 for oral bioavailability).
    • Metabolic sites : Identify labile groups (e.g., benzodioxole) via StarDrop’s P450 module.
  • Molecular dynamics : Simulate binding to human serum albumin (HSA) to predict plasma protein binding .

Advanced: How does conformational flexibility impact the compound’s activity?

Methodological Answer:

  • Crystallography : Resolve structures of analogues to compare dihedral angles. For example, a 12° twist in the phenyl group enhances π-π stacking with kinase ATP pockets .
  • Solution NMR : Analyze NOE correlations to assess rotational freedom of the methylpiperazine group .

Advanced: What strategies improve metabolic stability without compromising potency?

Methodological Answer:

  • Isotere replacement : Substitute benzodioxole with a benzoxazole (improves microsomal stability by reducing oxidative cleavage) .
  • Deuterium labeling : Replace labile hydrogens (e.g., –NH) to slow CYP450 metabolism. Test in liver microsomes (e.g., human CYP3A4) .

Q. Tables for Reference

Synthetic Condition Yield Purity (HPLC) Reference
Cs2 _2CO3_3, DMF, 35°C17.9%95%
POCl3_3, 120°C65%98%
Biological Activity IC50_{50} (µM)TargetReference
Cytotoxicity (MCF-7)5.2EGFR
hCA II inhibition0.8Carbonic Anhydrase

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